molecular formula C18H15ClF2N4O2 B13949434 2-(4-chloro-3-fluorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide

2-(4-chloro-3-fluorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide

Cat. No.: B13949434
M. Wt: 392.8 g/mol
InChI Key: YHAJGMPMWLSKFJ-UHFFFAOYSA-N
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Description

2-(4-chloro-3-fluorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-fluorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethylamino group: This step might involve nucleophilic substitution reactions.

    Attachment of the acetamide moiety: This can be done through acylation reactions using acetic anhydride or acetyl chloride.

    Halogenation: Introduction of chloro and fluoro groups can be achieved through halogenation reactions using reagents like chlorine or fluorine gas.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions could target the quinazolinone core, potentially converting it to a dihydroquinazolinone.

    Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for diseases such as cancer, due to its ability to inhibit specific enzymes or receptors.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide
  • 2-(3-fluorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide

Uniqueness

The presence of both chloro and fluoro substituents on the phenyl ring might confer unique properties to the compound, such as increased lipophilicity or altered electronic effects, which could enhance its biological activity or selectivity compared to similar compounds.

Properties

Molecular Formula

C18H15ClF2N4O2

Molecular Weight

392.8 g/mol

IUPAC Name

2-(4-chloro-3-fluorophenyl)-N-[2-(dimethylamino)-6-fluoro-4-oxoquinazolin-3-yl]acetamide

InChI

InChI=1S/C18H15ClF2N4O2/c1-24(2)18-22-15-6-4-11(20)9-12(15)17(27)25(18)23-16(26)8-10-3-5-13(19)14(21)7-10/h3-7,9H,8H2,1-2H3,(H,23,26)

InChI Key

YHAJGMPMWLSKFJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(C=C(C=C2)F)C(=O)N1NC(=O)CC3=CC(=C(C=C3)Cl)F

Origin of Product

United States

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